Erythbidin A

説明

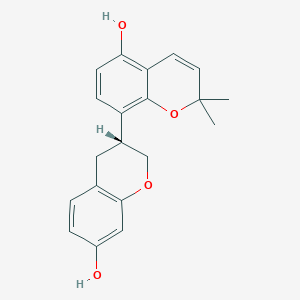

Structure

3D Structure

特性

IUPAC Name |

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNBCUTXAPZFIT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erythromycin A discovery and isolation from Saccharopolyspora erythraea

An In-depth Technical Guide to the Discovery, Biosynthesis, and Isolation of Erythromycin A from Saccharopolyspora erythraea

Abstract

Erythromycin A is a macrolide antibiotic of significant clinical importance, produced through fermentation by the Gram-positive bacterium Saccharopolyspora erythraea. First discovered in 1952, it has become a cornerstone for treating various bacterial infections and a precursor for semi-synthetic derivatives like azithromycin and clarithromycin.[1] This technical guide provides a comprehensive overview for researchers and drug development professionals on the discovery, biosynthesis, and the detailed experimental protocols for the fermentation, isolation, and purification of Erythromycin A. It includes quantitative data on production yields, detailed methodologies for key experiments, and visual diagrams of the biosynthetic pathway and isolation workflow to facilitate a deeper understanding of the production process.

Discovery and Historical Context

Erythromycin was first isolated in 1952 from the metabolic products of a strain of Saccharopolyspora erythraea (formerly known as Streptomyces erythreus).[2][3] The discovery was made by Filipino scientist Abelardo B. Aguilar, who sent soil samples from the Philippine province of Iloilo to his employer, Eli Lilly and Company.[2] The company launched the antibiotic commercially under the brand name "Ilosone".[2] The original producing strain, NRRL 2338, yielded approximately 0.25–1 g/L of erythromycin, a baseline from which decades of strain improvement and process optimization have led to significantly higher industrial production titers.[4][5]

The Producing Microorganism: Saccharopolyspora erythraea

Saccharopolyspora erythraea is a soil-dwelling, filamentous Gram-positive bacterium belonging to the order Actinomycetales.[6] These microorganisms are renowned for their complex life cycles involving morphological and physiological differentiation and their capacity to produce a vast array of secondary metabolites, including about 70-80% of all known bioactive compounds.[4][7] Industrial production of Erythromycin A relies on high-yielding strains of S. erythraea, which have been developed through multiple rounds of random mutagenesis, screening, and, more recently, rational genetic engineering.[8][9]

Biosynthesis of Erythromycin A

The biosynthesis of Erythromycin A is a complex process orchestrated by a large, multi-enzymatic system known as a Type I polyketide synthase (PKS).[5][6] The core of the molecule, a 14-membered macrolactone ring called 6-deoxyerythronolide B (6-dEB), is assembled from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[6] The entire biosynthetic pathway is encoded by a cluster of genes spanning approximately 65 kb on the S. erythraea chromosome.[10] Following the formation of 6-dEB, a series of post-PKS modifications, including hydroxylations and glycosylations, lead to the final Erythromycin A molecule.[10][11]

The key steps in the biosynthetic pathway are:

-

Polyketide Chain Assembly : The PKS enzymes (encoded by eryA genes) catalyze the sequential condensation of acyl-CoA precursors to form the 6-dEB macrocycle.[10]

-

Hydroxylation : The enzyme P450eryF (encoded by eryF) hydroxylates 6-dEB at the C-6 position to produce erythronolide B (EB).[6]

-

First Glycosylation : The deoxysugar D-desosamine is attached to the C-5 hydroxyl group of EB.

-

Second Hydroxylation : The enzyme EryK catalyzes hydroxylation at the C-12 position of the macrolactone ring.[6]

-

Second Glycosylation and Methylation : The neutral sugar L-cladinose is attached to the C-3 hydroxyl group, and a final methylation step catalyzed by EryG yields Erythromycin A.[6]

Experimental Protocol: Fermentation

The industrial production of Erythromycin A is achieved through submerged fermentation in large-scale, aerated, and agitated bioreactors.[12] The process involves careful control of nutritional and physical parameters to maximize yield.

Inoculum and Seed Culture Development

-

Strain Maintenance : S. erythraea strains are maintained on agar plates to promote sporulation.[1]

-

Inoculation : A piece of the sporulated agar culture (approx. 1 cm²) is used to inoculate a 500-ml flask containing 50 ml of seed medium.[1]

-

Incubation : The seed culture is incubated at 34°C on a rotary shaker at 250 rpm for approximately 2 days.[1]

Production Fermentation

-

Transfer : 5 ml of the seed culture is transferred to a 500-ml flask containing 50 ml of the production fermentation medium.[1]

-

Incubation : The production culture is incubated at 34°C and 250 rpm for 6-7 days.[1][13]

-

Supplementation : The culture may be supplemented with precursors like n-propanol after 24 hours of cultivation to boost production.[1]

Data Presentation: Media and Parameters

The composition of media and fermentation parameters are critical for achieving high titers.

Table 1: Example Fermentation Media Composition

| Component | Seed Medium (g/L)[1] | Fermentation Medium (g/L)[1] |

|---|---|---|

| Corn Starch | 50 | 40 |

| Soybean Flour | 18 | 30 |

| Corn Steep Liquor | 13 | - |

| Dextrin | - | 30 |

| NaCl | 3 | - |

| (NH₄)₂SO₄ | 1 | 2 |

| NH₄NO₃ | 1 | - |

| Soybean Oil | 5 | 10 |

| CaCO₃ | 6 | 6 |

| pH | 6.8 - 7.0 | ~7.0 |

Table 2: Fermentation and Production Parameters

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 34°C | [1] |

| Agitation | 250 rpm | [1] |

| Duration | 6-7 days | [1][13] |

| Maximum Biosynthesis Rate | 24.3 - 57.5 mg/(L/h) | [14] |

| Specific Yield | <1 - 2.5 g Erythromycin / g total protein | [14] |

| Final Titer (Engineered Strain) | 1125.66 mg/L | [15] |

| Space-Time Yield | 0.56 - 1.1 g/(L/day) |[14] |

Experimental Protocol: Isolation and Purification

Downstream processing contributes significantly to the overall cost of erythromycin production and involves separating the antibiotic from the fermentation broth, which contains mycelia, residual media components, and other metabolites.[16]

Broth Pre-treatment

-

Mycelial Separation : The biomass is separated from the liquid culture broth. This is typically achieved by centrifugation (e.g., 4000 rpm for 10 min) or filtration using plate or membrane filters.[6][17] The resulting cell-free supernatant contains the dissolved erythromycin.

Extraction

-

Liquid-Liquid Extraction : This is the most common method for initial recovery.[16]

-

The pH of the clarified broth is adjusted to be alkaline, which ensures erythromycin is in its less water-soluble base form.

-

An organic solvent, such as butyl acetate or chloroform, is mixed with the broth in a 1:1 (v/v) ratio.[6][17] Erythromycin partitions into the organic phase.

-

The mixture is allowed to separate, and the erythromycin-rich organic phase is collected.

-

-

Salt-Induced Phase Separation : An alternative method involves mixing the broth with a water-miscible solvent like acetonitrile to form a single phase.[18] An inorganic salt (e.g., NaCl) is then added, causing the mixture to separate into two phases, with erythromycin partitioning into the acetonitrile phase.[18] This method can achieve high extraction efficiency (>98.5%) and avoids emulsion formation.[18]

Purification and Crystallization

-

Solvent Removal : The organic solvent from the extraction step is removed, often by vacuum distillation or evaporation, to yield a concentrated crude extract.[16][18]

-

Chromatography : For higher purity, the crude product can be subjected to column chromatography using a non-polar macroporous adsorption resin (e.g., polystyrene type).[19] The column is eluted with a mixture of an alcohol (C1-C6) and water to separate Erythromycin A from related variants like Erythromycin B and C.[19]

-

Crystallization : The final step is crystallization from a suitable solvent to obtain pure Erythromycin A.[6] Antisolvent, evaporative, or reactive crystallization techniques are employed in industrial settings.[6]

Analytical Characterization

Several analytical techniques are used to identify and quantify Erythromycin A throughout the production and purification process.

-

Thin Layer Chromatography (TLC) : A rapid and simple method for qualitative identification. The sample is spotted on a TLC plate and developed using a solvent system like chloroform and methanol (24:1, v/v).[17][20]

-

High-Performance Liquid Chromatography (HPLC) : The standard method for quantitative analysis and purity assessment. A common method uses a C18 or CN column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile/methanol.[9][21] Detection is typically performed using a UV detector at wavelengths around 215 nm or 285 nm.[3][21]

-

Mass Spectrometry (MS) : Often coupled with liquid chromatography (LC-MS), this technique provides definitive structural confirmation and can be used to identify metabolites and degradation products.[22]

References

- 1. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythromycin - Wikipedia [en.wikipedia.org]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]

- 8. pnas.org [pnas.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. unido.org [unido.org]

- 13. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 14. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN101367855A - A kind of method of purifying erythromycin A - Google Patents [patents.google.com]

- 20. ijbio.com [ijbio.com]

- 21. researchgate.net [researchgate.net]

- 22. Determination of erythromycin A in salmon tissue by liquid chromatography with ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, functional groups, and analytical methodologies for Erythromycin A, a macrolide antibiotic of significant clinical importance. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure of Erythromycin A

Erythromycin A is a complex macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its structure is characterized by a 14-membered macrocyclic lactone ring, to which two deoxy sugars, L-cladinose and D-desosamine, are attached through glycosidic bonds.

The systematic IUPAC name for Erythromycin A is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione[1].

Molecular Formula: C₃₇H₆₇NO₁₃[2]

Molecular Weight: 733.93 g/mol [2]

The core structure consists of:

-

Erythronolide A: The 14-membered aglycone lactone ring.

-

D-desosamine: A 3,4,6-trideoxy-3-(dimethylamino)-D-xylo-hexopyranose sugar attached at C-5 of the lactone ring. The tertiary amine on this sugar is responsible for the basic nature of erythromycin.

-

L-cladinose: A 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose sugar attached at C-3 of the lactone ring.

Functional Groups of Erythromycin A

The diverse array of functional groups in Erythromycin A dictates its chemical properties, mechanism of action, and susceptibility to degradation.

-

Lactone (Ester): A cyclic ester within the 14-membered ring is a defining feature of macrolides.

-

Ketone: A ketone group is present at the C-9 position of the macrolide ring.

-

Hydroxyl Groups: Multiple hydroxyl groups are located on the macrolide ring and the sugar moieties, contributing to its polarity and potential for hydrogen bonding.

-

Tertiary Amine: The dimethylamino group on the D-desosamine sugar is basic, with a pKa of approximately 8.8, allowing for the formation of acid salts[2].

-

Ether Linkages: Glycosidic bonds, which are types of ethers, link the two sugars to the aglycone core. Additionally, a methoxy group is present on the L-cladinose sugar.

-

Methyl Groups: Numerous methyl groups are distributed across the entire molecule.

Below is a diagram illustrating the logical relationship of the functional groups in Erythromycin A.

Caption: Logical relationship of Erythromycin A functional groups.

Quantitative Physicochemical Data

The physicochemical properties of Erythromycin A are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₇NO₁₃ | [2] |

| Molecular Weight | 733.93 g/mol | [2] |

| Melting Point | 135-140 °C (resolidifies at 190-193 °C) | [1][2] |

| pKa | 8.8 (for the dimethylamino group) | [2] |

| Solubility in Water | Approximately 2 mg/mL | [2] |

| Solubility in Organic Solvents | Freely soluble in ethanol, acetone, chloroform, acetonitrile, and ethyl acetate. | [2] |

| Optical Rotation | [α]D²⁵ = -78° (c=1.99 in ethanol) | [2] |

| UV Absorption Maximum | 280 nm (at pH 6.3) | [2] |

Experimental Protocols for Structural Analysis

The structural elucidation and quantification of Erythromycin A rely on various analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify Erythromycin A from related substances and degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A polymeric reversed-phase C18 column is often preferred due to the high pH of the mobile phase.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 0.02 M potassium phosphate dibasic, pH 9) and an organic solvent (e.g., acetonitrile) in a 60:40 ratio is effective[3].

-

Flow Rate: A typical flow rate is 1.0 mL/min[3].

-

Sample Preparation: For formulations like creams, a sample preparation method involving solubilization in methanol followed by centrifugation is employed. For tablets, a method using a molecular weight centrifuge filter can reduce interference from polymeric coatings[3][4].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify Erythromycin A and its related substances with high sensitivity and specificity.

Methodology:

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase column with polar endcapping is suitable[6].

-

Mobile Phase: A gradient or isocratic mobile phase can be used. For example, a mixture of 0.023 M ammonium formate (pH 10.3), water, and acetonitrile (35:25:40 v/v/v) has been successfully employed[7].

-

Flow Rate: A flow rate of approximately 0.8 mL/min is typical[7].

-

Ionization Mode: Positive electrospray ionization (ESI+) is used, as the tertiary amine is readily protonated.

-

Mass Analysis: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification[6]. Characteristic transitions for Erythromycin A include m/z 734 → 716, 734 → 576, and 734 → 558[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information and confirm the identity of Erythromycin A.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of Erythromycin A.

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum of Erythromycin A is complex, with numerous overlapping signals. 2D NMR techniques like COSY are used to identify coupled protons[9].

-

¹³C NMR: Provides information on the carbon skeleton. All 37 carbon atoms of Erythromycin A can be resolved. The chemical shifts are indicative of the functional groups attached to each carbon[10].

-

2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the ¹H and ¹³C signals by correlating protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC)[9].

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the identification and quantification of Erythromycin A in a pharmaceutical sample.

References

- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Erythromycin [drugfuture.com]

- 3. spectrabase.com [spectrabase.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Simple confirmatory method for the determination of erythromycin residues in trout: a fast liquid-liquid extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. magritek.com [magritek.com]

- 10. researchgate.net [researchgate.net]

The Architecture of an Antibiotic: A Technical Guide to the Biosynthesis of Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

Erythromycin A, a macrolide antibiotic of significant clinical importance, is a complex natural product synthesized by the soil bacterium Saccharopolyspora erythraea. Its intricate biosynthesis is a testament to the elegant efficiency of microbial metabolic pathways, offering a rich field of study for both fundamental research and industrial applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of Erythromycin A, detailing the genetic and enzymatic machinery, presenting key quantitative data, and outlining experimental protocols for its investigation.

The Genetic Blueprint: The ery Gene Cluster

The biosynthesis of Erythromycin A is orchestrated by a cluster of over 20 genes, collectively known as the ery cluster, spanning approximately 65 kilobases of the S. erythraea chromosome.[1] This cluster encodes all the necessary enzymes for the synthesis of the polyketide core, the deoxysugars, and the subsequent tailoring reactions. The genes are organized into several transcriptional units, with key loci including eryA, eryB, eryC, eryF, eryG, and eryK.[1][2]

The Assembly Line: 6-Deoxyerythronolide B Synthase (DEBS)

The carbon skeleton of erythromycin, a 14-membered macrolactone called 6-deoxyerythronolide B (6-dEB), is assembled by a massive modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[3][4][5] DEBS is a Type I polyketide synthase (PKS) and is comprised of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3, encoded by the eryAI, eryAII, and eryAIII genes, respectively.[4][5]

Each DEBS protein is organized into modules, with each module responsible for one cycle of polyketide chain extension.[3][6] A typical module contains a set of catalytic domains that select the appropriate building block, catalyze its condensation onto the growing polyketide chain, and perform specific chemical modifications. The key domains and their functions are summarized below:

| Domain | Function |

| Acyltransferase (AT) | Selects the extender unit (methylmalonyl-CoA) and loads it onto the ACP domain.[5] |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains.[5] |

| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the extender unit.[5] |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group.[5] |

| Dehydratase (DH) | Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate. |

| Enoyl Reductase (ER) | Reduces the enoyl intermediate to a saturated acyl intermediate. |

| Thioesterase (TE) | Located at the C-terminus of DEBS3, it catalyzes the release and cyclization of the completed polyketide chain to form 6-dEB.[5] |

The assembly of 6-dEB begins with a propionyl-CoA starter unit, followed by the sequential addition of six methylmalonyl-CoA extender units. The specific combination of KR, DH, and ER domains within each module dictates the final chemical structure of the macrolide core.

Quantitative Data on DEBS Activity

| Parameter | Value | Reference |

| Maximum turnover rate of the complete hexamodular DEBS system | 1.1 min⁻¹ | [7][8] |

| Turnover rate of a truncated trimodular DEBS derivative | 2.5 min⁻¹ | [7][8] |

| Turnover rate of a bimodular DEBS derivative | 21 min⁻¹ | [7][8] |

Post-PKS Modifications: Tailoring 6-dEB into Erythromycin A

Following the synthesis of the 6-dEB core, a series of post-PKS modifications are required to generate the final, biologically active Erythromycin A molecule. These reactions are catalyzed by enzymes encoded by other genes within the ery cluster.

-

Hydroxylation: The cytochrome P450 monooxygenase EryF hydroxylates C-6 of 6-dEB to produce erythronolide B (EB).

-

Glycosylation: Two deoxysugars, L-mycarose and D-desosamine, are synthesized by enzymes encoded by the eryB and eryC gene sets, respectively.[2]

-

The glycosyltransferase EryBIII attaches L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-mycarosylerythronolide B.

-

The glycosyltransferase EryCV then attaches D-desosamine to the C-5 hydroxyl group, yielding Erythromycin D.

-

-

Hydroxylation: The cytochrome P450 monooxygenase EryK hydroxylates C-12 of the erythronolide B macrocycle.[9]

-

Methylation: The S-adenosylmethionine-dependent methyltransferase EryG methylates the 3''-hydroxyl group of the mycarose sugar.[9]

The precise order and efficiency of these tailoring steps are crucial for the final yield and purity of Erythromycin A.

Erythromycin Production Titers in Saccharopolyspora erythraea

| Strain/Condition | Erythromycin A Titer (mg/L) | Reference |

| S. erythraea HL3168 E3 | 3360 | [10] |

| ZL2005 (engineered with additional eryK and eryG) | 4170 | [11] |

| S. erythraea E3-CymRP21-dcas9-sucC with ammonium sulfate supplementation | 1125.66 | [12] |

| Recombinant S. erythraea with Vitreoscilla hemoglobin gene (vhb) | ~1100 (1.1 g/L/day) | [13] |

| Wild-type S. erythraea MTCC 1103 | 13672 U/mL (activity units) | [14] |

| Heterologous expression in E. coli (6-dEB) | 1.4% molar yield from propionate | [15] |

Regulatory Networks: Controlling Erythromycin Biosynthesis

The production of erythromycin is tightly regulated to coincide with specific stages of the bacterial life cycle, typically during stationary phase. A key transcriptional regulator, BldD, has been identified to directly bind to the promoter regions of the ery genes and positively regulate their expression.[16] This links the onset of antibiotic production to morphological differentiation in S. erythraea.

Visualizing the Pathway and Experimental Workflows

Erythromycin A Biosynthesis Pathway

Caption: Biosynthesis pathway of Erythromycin A.

Experimental Workflow for Improving Erythromycin A Production

Caption: Workflow for enhancing Erythromycin A production.

Experimental Protocols

Fermentation of Saccharopolyspora erythraea for Erythromycin Production

This protocol is a general guideline and may require optimization for specific strains and equipment.

Materials:

-

S. erythraea strain (e.g., NRRL 23338 or an industrial strain)

-

Seed medium (e.g., 5% corn starch, 1.8% soybean flour, 1.3% corn steep liquor, 0.3% NaCl, 0.1% (NH₄)₂SO₄, 0.1% NH₄NO₃, 0.5% soybean oil, 0.6% CaCO₃, pH 6.8-7.0)[11]

-

Production medium (e.g., 4% corn starch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 0.6% CaCO₃)[11][17]

-

n-propanol (optional supplement)

-

Shake flasks or bioreactor

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. erythraea spores or a piece of agar culture into a flask containing the seed medium.[11][17]

-

Incubate at 34°C with shaking at 250 rpm for 48 hours.[11][17]

-

Production Culture: Inoculate the production medium with 10% (v/v) of the seed culture.[11][17]

-

Incubate at 34°C with shaking at 250 rpm for 6-7 days.[11][17]

-

Supplementation (Optional): After 24 hours of cultivation, supplement the culture with 1% (v/v) n-propanol.[11][17]

-

Sampling: Aseptically collect samples at regular intervals for analysis of biomass and erythromycin concentration.

Extraction and Quantification of Erythromycins by HPLC

Materials:

-

Fermentation broth

-

Methyl isobutyl ketone (MIBK) or other suitable organic solvent

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile and ammonium acetate buffer)

-

Erythromycin A, B, and C standards

Procedure:

-

Extraction:

-

Adjust the pH of the fermentation broth to 9.5-10.0 with NaOH.

-

Extract the erythromycins with an equal volume of MIBK by vigorous shaking.

-

Separate the organic phase.

-

Back-extract the erythromycins from the organic phase into an acidic aqueous solution (e.g., 0.1 M HCl).

-

Adjust the pH of the aqueous phase back to 9.5-10.0 and re-extract with MIBK.

-

Evaporate the organic solvent to dryness and redissolve the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Elute with a suitable gradient of the mobile phase.

-

Detect the erythromycins using a UV detector at approximately 215 nm.

-

Identify and quantify the different erythromycin congeners by comparing their retention times and peak areas to those of the standards.

-

In Vitro Assay for DEBS Activity

This assay measures the incorporation of radiolabeled precursors into polyketide products.

Materials:

-

Purified DEBS enzymes (DEBS1, DEBS2, DEBS3)

-

[1-¹⁴C]-Propionyl-CoA

-

Methylmalonyl-CoA

-

NADPH

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM DTT, 1 mM EDTA)

-

Quenching solution (e.g., 10% sodium dodecyl sulfate)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, methylmalonyl-CoA, and the purified DEBS enzymes.

-

Initiation: Start the reaction by adding [1-¹⁴C]-propionyl-CoA.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the radiolabeled polyketide products with an organic solvent (e.g., ethyl acetate).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of incorporated radioactivity is proportional to the DEBS activity. A continuous spectrophotometric assay monitoring NADPH consumption can also be employed.[18]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the general steps for analyzing the expression of ery genes.

Materials:

-

S. erythraea cells from different fermentation time points

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR master mix (containing SYBR Green or a probe)

-

Primers specific for the target ery genes and a reference gene (e.g., hrdB)

Procedure:

-

RNA Extraction: Isolate total RNA from S. erythraea cells using a suitable RNA extraction kit.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase.

-

qPCR Reaction: Set up the qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target ery genes, normalized to the expression of the reference gene. The 2-ΔΔCt method is commonly used for this purpose.

This guide provides a comprehensive overview of the biosynthesis of Erythromycin A, from the underlying genetics to the intricate enzymatic machinery and its regulation. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals seeking to understand and manipulate this important metabolic pathway for the development of novel antibiotics and other valuable bioproducts.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. The DEBS paradigm for type I modular polyketide synthases and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Mechanistic Analysis of Protein Interactions in Module 3 of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro reconstitution and analysis of the 6-deoxyerythronolide B synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of the maximum theoretical yield for the synthesis of erythromycin precursors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BldD is a direct regulator of key developmental genes in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Erythromycin A Derivatives and Their Biological Activities

Erythromycin A is a macrolide antibiotic that has been a cornerstone in treating bacterial infections for decades. However, its clinical utility has been challenged by issues such as acid instability, gastrointestinal intolerance, a narrow spectrum of activity, and the rise of antibiotic resistance. These limitations have spurred extensive research into the chemical modification of the erythromycin scaffold, leading to the development of numerous derivatives with improved pharmacokinetic profiles, enhanced antimicrobial efficacy, and novel biological activities. This guide provides a comprehensive overview of the key classes of Erythromycin A derivatives and their diverse biological functions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antibacterial Activity

The primary and most well-studied activity of erythromycin derivatives is their ability to inhibit bacterial growth. Second-generation derivatives like clarithromycin and azithromycin were developed to improve acid stability and broaden the antibacterial spectrum. Third-generation derivatives, known as ketolides (e.g., telithromycin, solithromycin), were specifically designed to overcome macrolide resistance mechanisms.[1]

Mechanism of Action

Erythromycin A and its derivatives exert their antibacterial effect by inhibiting protein synthesis. They bind to the 23S rRNA component of the large (50S) subunit of the bacterial ribosome.[2][3] This binding physically blocks the nascent peptide exit tunnel, leading to the dissociation of the peptidyl-tRNA from the ribosome and halting protein elongation.[2][4]

Ketolides, such as telithromycin and solithromycin, exhibit a more potent mechanism. They bind to two domains of the 23S rRNA (Domain II and V), whereas older macrolides bind strongly to only one (Domain V).[5][6][7] This dual-binding action provides a much higher affinity for the ribosome and makes them effective against bacteria that have developed resistance through methylation of the primary binding site (MLSB resistance).[6][8]

Caption: Mechanism of antibacterial action of Erythromycin A derivatives.

Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected Erythromycin A derivatives against common respiratory pathogens. Lower MIC values indicate greater potency.

| Derivative | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Erythromycin A | Streptococcus pneumoniae | 0.06 | 4 | [9] |

| Haemophilus influenzae | 2 | 8 | [9] | |

| Clarithromycin | Streptococcus pneumoniae | 0.03 | 2 | [9] |

| Haemophilus influenzae | 4 | 8 | [9] | |

| Azithromycin | Streptococcus pneumoniae | 0.06 | 8 | [9] |

| Haemophilus influenzae | 0.5 | 1 | [10] | |

| Telithromycin | Streptococcus pneumoniae | ≤0.015 | 0.03 | [9] |

| Haemophilus influenzae | 2 | 4 | [9] | |

| Solithromycin | Streptococcus pneumoniae | 0.015 | 0.06 | [9][11] |

| Haemophilus influenzae | 1 | 2 | [9] |

MIC50/MIC90: The concentration of the drug that inhibits the growth of 50% and 90% of bacterial isolates, respectively.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the Erythromycin A derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted antimicrobial agent. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Anti-inflammatory and Immunomodulatory Activities

Beyond their antibacterial effects, certain erythromycin derivatives, particularly azithromycin and clarithromycin, possess significant anti-inflammatory and immunomodulatory properties.[12][13][14] These effects are independent of their antimicrobial action and are beneficial in chronic inflammatory diseases like asthma, chronic sinusitis, and cystic fibrosis.[15][16][17]

Mechanism of Action

The anti-inflammatory mechanisms of these derivatives are multifaceted:

-

Inhibition of Pro-inflammatory Cytokines: They suppress the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[12][14][18]

-

Modulation of Signaling Pathways: They inhibit critical inflammatory signaling pathways, most notably by decreasing the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[12][13]

-

Effects on Inflammatory Cells: They reduce neutrophil influx, promote the apoptosis (programmed cell death) of neutrophils, and can alter macrophage function towards a regulatory and repair phenotype.[12][13][19]

Caption: Inhibition of the NF-κB inflammatory pathway by macrolides.

Quantitative Data: Anti-inflammatory Effects

| Derivative | Cell Type | Stimulus | Effect | IC50 / % Inhibition | Reference |

| Erythromycin | Rat Neutrophils | LPS | Inhibit CD11b expression | ~95% inhibition | [20] |

| Human Neutrophils | PMA | Inhibit NADPH oxidase | IC50 = 0.7 mM (whole-cell) | [21] | |

| Clarithromycin | Human Eosinophils/Neutrophils | - | Inhibit Respiratory Burst | Up to 54% inhibition at 100 µg/mL | [16] |

| CF Patients | Chronic Infection | Reduce Sputum IL-8 | Significant reduction | [17] | |

| Azithromycin | Murine Models | - | Suppress pro-inflammatory genes | - | [12] |

Experimental Protocol: Cytokine Measurement by ELISA

This protocol describes how to measure the inhibitory effect of a derivative on cytokine production.

-

Cell Culture and Stimulation: Seed immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like U937) in a 96-well plate. Pre-treat the cells with various concentrations of the Erythromycin A derivative for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS), to the wells to induce cytokine production. Incubate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cytokine concentration against the derivative concentration. Calculate the IC50 value, which is the concentration of the derivative that causes 50% inhibition of cytokine production compared to the stimulated control (no drug).

Motilin Agonist (Prokinetic) Activity

A unique property of Erythromycin A and some of its derivatives is their ability to stimulate gastrointestinal motility.[22] This occurs because they act as agonists for the motilin receptor, mimicking the action of the endogenous peptide hormone motilin.[23][24] This prokinetic effect is responsible for the common gastrointestinal side effects of erythromycin but has also been harnessed therapeutically to treat conditions like gastroparesis.

Mechanism of Action

Erythromycin derivatives with this activity bind to motilin receptors on smooth muscle cells in the gastrointestinal tract.[23] This binding initiates a signaling cascade that leads to muscle contraction, thereby increasing gastrointestinal motility.[23] The motilin-like activity is structurally specific and not directly related to the antibacterial properties of the compounds.[25]

Caption: Experimental workflow for a motilin receptor binding assay.

Quantitative Data: Motilin Receptor Agonism

| Derivative | Activity | IC50 / EC50 | Reference |

| Motilin | Inhibition of 125I-motilin binding | IC50 = 5-6 nM | [25] |

| Erythromycin A | Motilin Receptor Agonist | - | [23] |

| EM536 | Inhibition of 125I-motilin binding | IC50 = 3-40 nM | [25] |

Experimental Protocol: Motilin Receptor Binding Assay

This protocol outlines a competitive binding assay to determine a derivative's affinity for the motilin receptor.

-

Membrane Preparation: Homogenize rabbit duodenal smooth muscle tissue in a cold buffer solution. Centrifuge the homogenate at a low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction containing the motilin receptors. Resuspend the pellet in a binding buffer.

-

Competitive Binding: In a series of tubes, combine the membrane preparation, a fixed concentration of radiolabeled motilin (e.g., 125I-motilin), and increasing concentrations of the unlabeled test derivative (the competitor).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 15°C) for a set time to allow binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through a glass fiber filter. This separates the membrane-bound radiolabeled motilin from the free radiolabeled motilin in the solution. Quickly wash the filters with cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled motilin against the logarithm of the competitor (derivative) concentration. The concentration of the derivative that inhibits 50% of the specific binding of the radiolabeled motilin is the IC50 value, which reflects its binding affinity for the receptor.

Antiproliferative Activity

More recently, novel Erythromycin A derivatives have been investigated for their potential as anticancer agents.[26] Studies have shown that certain modifications, particularly the creation of dimeric structures, can impart potent antiproliferative activity against various human tumor cell lines.[26][27][28]

Mechanism of Action

The antiproliferative mechanism of these derivatives appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[26][29] For example, one active dimeric derivative was shown to induce apoptosis by activating the mitochondrial pathway, evidenced by changes in mitochondrial membrane potential and the regulation of apoptotic proteins.[26][29] It also caused cell cycle arrest in the G0/G1 or SubG1 phase.[27][29]

Caption: Apoptosis induction by antiproliferative erythromycin derivatives.

Quantitative Data: Antiproliferative Activity

The following table presents the 50% inhibitory concentration (IC50) values for representative dimeric derivatives against several human cancer cell lines.

| Compound | Linker | Cell Line | IC50 (µM) | Reference |

| Cisplatin (Control) | - | SGC-7901 (Gastric) | 4.9 | [26] |

| HT-1080 (Fibrosarcoma) | 19.7 | [26] | ||

| KB (Oral Squamous) | 4.7 | [26] | ||

| Dimer 1b | -CH2CH=CHCH2- | SGC-7901 (Gastric) | 1.1 | [26] |

| HT-1080 (Fibrosarcoma) | 1.9 | [26] | ||

| KB (Oral Squamous) | 1.0 | [26] | ||

| Dimer 3d | -CH2CH2- | SGC-7901 (Gastric) | 1.25 | [27] |

| HT-1080 (Fibrosarcoma) | 1.12 | [27] | ||

| KB (Oral Squamous) | 0.95 | [27] |

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Seed human tumor cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Drug Treatment: Treat the cells with various concentrations of the Erythromycin A derivative for a specified time period (e.g., 24, 48, or 72 hours). Include a vehicle control (no drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the control. Plot the inhibition percentage against the drug concentration to determine the IC50 value.[30]

Conclusion

The chemical scaffold of Erythromycin A has proven to be a remarkably versatile platform for the development of new therapeutic agents. Through targeted chemical modifications, researchers have successfully created derivatives that not only overcome the limitations of the parent molecule but also exhibit a wide array of biological activities. From potent, resistance-evading antibacterial agents like the ketolides to immunomodulatory compounds that temper chronic inflammation and novel dimeric structures with promising antiproliferative effects, the derivatives of erythromycin continue to be a rich source for drug discovery. This guide provides a foundational understanding of these activities, offering detailed protocols and data to aid scientists and drug development professionals in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. Erythromycin - Wikipedia [en.wikipedia.org]

- 3. What is Solithromycin used for? [synapse.patsnap.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Telithromycin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Telithromycin? [synapse.patsnap.com]

- 8. Telithromycin: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spotlight on solithromycin in the treatment of community-acquired bacterial pneumonia: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]

- 14. Azithromycin - Wikipedia [en.wikipedia.org]

- 15. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of clarithromycin on inflammatory cell mediator release and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and immunomodulating effects of clarithromycin in patients with cystic fibrosis lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent. | Semantic Scholar [semanticscholar.org]

- 25. Erythromycin and its derivatives with motilin-like biological activities inhibit the specific binding of 125I-motilin to duodenal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of Novel Erythromycin Derivatives with Inhibitory Activity against Proliferation of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and antiproliferative activity of novel erythromycin derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis and antiproliferative activity of novel erythromycin derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 29. Development of Novel Erythromycin Derivatives with Inhibitory Activity against Proliferation of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Development of Novel Erythromycin Derivatives with Inhibitory Activity against Proliferation of Tumor Cells | PLOS One [journals.plos.org]

The In Vivo Odyssey of Erythromycin A: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Erythromycin A. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this widely used macrolide antibiotic. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of its metabolic pathways and analytical workflows.

Pharmacokinetics of Erythromycin A

Erythromycin A's journey through the body is characterized by variable absorption, extensive distribution, significant hepatic metabolism, and primary excretion in the bile.[1][2] Understanding these pharmacokinetic properties is crucial for optimizing its therapeutic efficacy and minimizing adverse effects.

Absorption

Oral absorption of erythromycin is known to be variable, with a bioavailability ranging from 18% to 45%.[3] The parent compound is susceptible to degradation by gastric acid, necessitating enteric-coated formulations or the use of more stable ester derivatives to ensure adequate systemic exposure.[2] Peak plasma concentrations (Cmax) are typically reached within 1 to 4 hours (Tmax) after oral administration.[3][4]

Distribution

Erythromycin is widely distributed throughout the body tissues and fluids.[3] It exhibits a high degree of protein binding, ranging from 80% to 93% in its propionate form.[3] The volume of distribution (Vd) is approximately 0.74 L/kg.

Metabolism

The liver is the primary site of erythromycin metabolism.[2] It undergoes extensive biotransformation, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible for its metabolism.[4] The primary metabolic pathway is N-demethylation to its major metabolite, N-desmethylerythromycin.[3]

Excretion

Erythromycin and its metabolites are predominantly eliminated in the bile, with less than 5% of an orally administered dose being excreted unchanged in the urine.[3] The elimination half-life of erythromycin is relatively short, ranging from 1.5 to 2.0 hours in individuals with normal renal function.[2][4] However, repetitive dosing can lead to an increased elimination half-life.[3]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Erythromycin A in humans.

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 18 - 45% | [3] |

| Time to Peak Concentration (Tmax) | 1 - 4 hours | [3][4] |

| Peak Plasma Concentration (Cmax) | 1.8 mcg/L (after 500mg oral dose) | [3] |

| Protein Binding | 80 - 93% | [3] |

| Volume of Distribution (Vd) | 0.74 L/kg | |

| Elimination Half-life (t½) | 1.5 - 2.0 hours | [2][4] |

| Clearance | 0.53 ± 0.13 L/h/kg (after 125mg IV dose) | [3] |

Metabolism of Erythromycin A

The metabolism of Erythromycin A is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. As mentioned, the primary route of metabolism is through the hepatic CYP3A4 enzyme system.

Primary Metabolic Pathway: N-demethylation

The major metabolic transformation of Erythromycin A is the N-demethylation of the desosamine sugar moiety, catalyzed by CYP3A4, to form N-desmethylerythromycin.[3] This metabolite is considered to be microbiologically inactive.

Formation of Anhydroerythromycin

Under acidic conditions, such as in the stomach, Erythromycin A can be degraded to anhydroerythromycin.[3] This degradation product is also microbiologically inactive but is a potent inhibitor of CYP3A4, contributing significantly to the drug-drug interactions associated with erythromycin.[3]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways of Erythromycin A.

Caption: Metabolic pathways of Erythromycin A.

Experimental Protocols

The study of Erythromycin A's pharmacokinetics and metabolism relies on a variety of analytical techniques. This section provides detailed methodologies for some of the key experiments.

High-Performance Liquid Chromatography (HPLC) for Plasma Quantification

Objective: To quantify the concentration of Erythromycin A in plasma samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add a stabilizing ammonium acetate buffer (50 mM).[2]

-

Precipitate proteins by adding 250 µL of acetonitrile containing an internal standard (e.g., oleandomycin).[2]

-

Vortex the mixture thoroughly and centrifuge at 11,000 rpm for 5 minutes at 4°C.[2]

-

Dilute the supernatant with 5 mM ammonium acetate buffer.[2]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm).[5]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.4% ammonium hydroxide in water).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 215 nm.[5]

-

Injection Volume: 20 µL.[2]

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of Erythromycin A in drug-free plasma.

-

Construct a calibration curve by plotting the peak area ratio of Erythromycin A to the internal standard against the concentration.

-

Determine the concentration of Erythromycin A in the unknown samples by interpolating from the calibration curve.

-

-

Quality Control:

-

Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.[6]

-

The acceptance criteria for QC samples are typically within ±15% of the nominal concentration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Quantification

Objective: To achieve highly sensitive and selective quantification of Erythromycin A in plasma.

Methodology:

-

Sample Preparation:

-

To 0.5 mL of plasma, add an alkaline solution to adjust the pH.[6]

-

Perform a one-step liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solution of 80:20 water:acetonitrile.[6]

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm).[6]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing additives like ammonium acetate and acetic acid (e.g., 1:1 acetonitrile:water with 2 mM NH4OAc and 0.1% HOAc).[6]

-

Flow Rate: 0.7 mL/min.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[7]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Erythromycin A and the internal standard. For Erythromycin A, a common transition is m/z 734.5 → m/z 158.2.[7]

-

-

Calibration and Quantification:

-

Prepare matrix-matched calibration standards and quality control samples.

-

Construct a calibration curve using a weighted linear regression model.

-

Quantify Erythromycin A in unknown samples based on the peak area ratios relative to the internal standard.

-

Microbiological Assay (Agar Well Diffusion Method)

Objective: To determine the biological activity of Erythromycin A.

Methodology:

-

Materials:

-

Test Organism: A susceptible strain of bacteria, such as Micrococcus luteus or Bacillus subtilis.

-

Assay Medium: A suitable agar medium (e.g., Antibiotic Assay Medium No. 11).[8]

-

Standard and Sample Solutions: Prepare stock solutions of Erythromycin A standard and the test sample in a suitable solvent and dilute to known concentrations with a phosphate buffer (pH 8.0).

-

-

Procedure:

-

Prepare agar plates by pouring the sterilized and cooled assay medium inoculated with the test organism into petri dishes.

-

Once the agar has solidified, create uniform wells (e.g., 6-8 mm in diameter) in the agar.

-

Pipette a fixed volume of the standard and sample solutions into the wells.

-

Incubate the plates at a suitable temperature (e.g., 32-35°C) for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zones of inhibition around each well.

-

Construct a standard curve by plotting the logarithm of the concentration of the standard against the diameter of the inhibition zone.

-

Determine the potency of the sample by comparing its zone of inhibition to the standard curve.

-

-

Validation:

Erythromycin Breath Test (ERMBT) for CYP3A4 Activity

Objective: To assess the in vivo metabolic activity of the CYP3A4 enzyme.

Methodology:

-

Principle: The test measures the rate of exhalation of ¹⁴CO₂ after intravenous administration of [N-methyl-¹⁴C]-Erythromycin. The rate of ¹⁴CO₂ exhalation is proportional to the rate of N-demethylation of erythromycin by CYP3A4.[11]

-

Procedure:

-

Administer a small, radiolabeled dose of [¹⁴C]-Erythromycin intravenously to the subject.[11]

-

Collect expired breath samples at specified time intervals (e.g., every 10-20 minutes for 2 hours) into a collection bag or a solution that traps CO₂ (e.g., hyamine hydroxide).[11]

-

Measure the amount of ¹⁴CO₂ in the collected samples using a scintillation counter.[11]

-

-

Data Analysis:

-

Calculate the percentage of the administered dose of ¹⁴C excreted as ¹⁴CO₂ per unit of time.

-

The rate of ¹⁴CO₂ excretion provides an index of hepatic CYP3A4 activity.

-

Experimental Workflow Diagram

The following diagram outlines a general workflow for the pharmacokinetic analysis of Erythromycin A.

Caption: General workflow for pharmacokinetic analysis.

Drug-Drug Interactions

Erythromycin is a potent inhibitor of CYP3A4, which is responsible for the metabolism of a large number of clinically important drugs. This inhibitory action is the primary mechanism underlying its significant drug-drug interactions.

Mechanism of Inhibition

Erythromycin and its metabolite, anhydroerythromycin, can form a metabolic-intermediate (MI) complex with the ferrous iron of the CYP3A4 heme group, leading to the inactivation of the enzyme. This results in decreased clearance and increased plasma concentrations of co-administered drugs that are substrates of CYP3A4, potentially leading to toxicity.

Logical Relationship Diagram

The following diagram illustrates the mechanism of Erythromycin-mediated drug-drug interactions.

Caption: Mechanism of Erythromycin drug-drug interactions.

Conclusion

This technical guide provides a detailed examination of the in vivo pharmacokinetics and metabolism of Erythromycin A. A thorough understanding of its ADME properties, metabolic pathways, and potential for drug-drug interactions is essential for its safe and effective clinical use. The experimental protocols outlined herein serve as a valuable resource for researchers engaged in the study of this important antibiotic. Further research into the genetic and environmental factors influencing its pharmacokinetic variability will continue to refine its therapeutic application.

References

- 1. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Microbiological bioassay of erythromycin thiocyanate: optimisation and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Erythromycin breath test - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Erythromycin A, a macrolide antibiotic. It delves into the critical structural components of the molecule, the impact of various modifications on its antibacterial potency, and the experimental methodologies used in its study. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Core Structure of Erythromycin A and its Significance

Erythromycin A is a 14-membered macrolide characterized by a lactone ring, two sugar moieties (L-cladinose and D-desosamine), and a ketone group at the C-9 position. The antibacterial activity of Erythromycin A is contingent upon the integrity and specific stereochemistry of these components.

-

Macrolide Ring: The 14-membered lactone ring serves as the scaffold for the molecule. Its size and conformation are crucial for binding to the bacterial ribosome.

-

D-Desosamine: This sugar, attached at the C-5 position, is essential for antibacterial activity. Its dimethylamino group at the 3'-position is a key interaction point with the ribosome.

-

L-Cladinose: Attached at the C-3 position, this neutral sugar also contributes to ribosomal binding. However, its removal and replacement with a keto group led to the development of the ketolide class of antibiotics with an improved activity spectrum.

-

C-9 Ketone: This group is a site of instability, particularly in acidic environments, leading to the formation of an inactive anhydrohemiketal. Modifications at this position have been a major focus of SAR studies to improve acid stability and pharmacokinetic properties.

Quantitative Structure-Activity Relationship of Erythromycin A Analogs

The antibacterial efficacy of Erythromycin A and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of various Erythromycin A analogs against key respiratory pathogens.

Table 1: SAR of Erythromycin A Analogs against Staphylococcus aureus

| Modification | Analog | MIC (µg/mL) vs. S. aureus (Erythromycin-Susceptible) | MIC (µg/mL) vs. S. aureus (Erythromycin-Resistant, erm) |

| Parent | Erythromycin A | 0.25 - 0.5 | >128 |

| 6-O-methylation | Clarithromycin | 0.12 - 0.25 | >128 |

| 9-aza-15-methyl | Azithromycin | 0.5 - 1 | 2 - >128 |

| 3-keto | Telithromycin (a ketolide) | ≤0.03 - 0.12 | 0.25 - 4 |

| 9-N-alkylation | 9(S)-Erythromycylamine | Similar to Erythromycin A | - |

| C-11/C-12 carbamate | Telithromycin | ≤0.03 - 0.12 | 0.25 - 4 |

Table 2: SAR of Erythromycin A Analogs against Streptococcus pneumoniae

| Modification | Analog | MIC (µg/mL) vs. S. pneumoniae (Erythromycin-Susceptible) | MIC (µg/mL) vs. S. pneumoniae (Erythromycin-Resistant, mef or erm) |

| Parent | Erythromycin A | 0.015 - 0.06 | 1 - >256 |

| 6-O-methylation | Clarithromycin | ≤0.015 - 0.03 | 0.5 - >256 |

| 9-aza-15-methyl | Azithromycin | 0.03 - 0.12 | 0.25 - >256 |

| 3-keto | Telithromycin (a ketolide) | ≤0.008 - 0.015 | 0.03 - 1 |

| 11,12-cyclic carbamate | Cethromycin (a ketolide) | ≤0.008 | 0.03 - 0.5 |

Table 3: SAR of Erythromycin A Analogs against Haemophilus influenzae

| Modification | Analog | MIC (µg/mL) |

| Parent | Erythromycin A | 1 - 8 |

| 6-O-methylation | Clarithromycin | 2 - 16 |

| 9-aza-15-methyl | Azithromycin | 0.06 - 0.5 |

| 3-keto | Telithromycin (a ketolide) | 1 - 4 |

Signaling Pathways and Mechanisms

Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition

Erythromycin A exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA at the entrance of the nascent peptide exit tunnel (NPET).[1][2][3] This binding blocks the elongation of the polypeptide chain. The desosamine sugar's 2'-hydroxyl group forms a critical hydrogen bond with A2058 of the 23S rRNA.[2][4]

Mechanisms of Resistance

Bacteria have developed two primary mechanisms of resistance to erythromycin: target site modification and active efflux.

The most common mechanism of high-level resistance is the methylation of the 23S rRNA at position A2058 by Erm (Erythromycin Ribosome Methylase) enzymes. This modification prevents erythromycin from binding to its target. The expression of erm genes, such as ermC, is often inducible by sub-inhibitory concentrations of erythromycin through a process of translational attenuation.

Another common resistance mechanism involves the active transport of erythromycin out of the bacterial cell by efflux pumps. In Gram-negative bacteria, the AcrAB-TolC pump is a major contributor to this process. This tripartite system spans the inner and outer membranes, expelling the antibiotic before it can reach its ribosomal target.

Experimental Protocols

Synthesis of 6-O-Methylerythromycin A (Clarithromycin)

Materials:

-

Erythromycin A 9-oxime

-

Methyl iodide (CH₃I)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

2',4''-O-bis(trimethylsilyl) protecting agent (e.g., HMDS)

-

Sodium bisulfite

-

Ethanol

-

Water

-

Dichloromethane

-

Sodium bicarbonate

Procedure:

-

Protection of Hydroxyl Groups: Dissolve Erythromycin A 9-oxime in a suitable organic solvent. Add a silylating agent (e.g., HMDS) to protect the 2'- and 4''-hydroxyl groups.

-

Methylation: To the solution of the protected oxime in a mixture of DMSO and THF, add powdered potassium hydroxide and methyl iodide. Stir the reaction at room temperature for 3 hours.[2]

-

Work-up: Add water to the reaction mixture and extract with an organic solvent like dichloromethane. Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Deprotection and Deoximation: The crude methylated product is dissolved in a mixture of ethanol and water. Sodium bisulfite is added, and the mixture is refluxed for 6 hours to remove the oxime and silyl protecting groups.[5]

-

Purification: After cooling, the pH is adjusted to >10 with sodium carbonate, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude Clarithromycin is recrystallized from a suitable solvent system (e.g., ethanol).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of Erythromycin A analogs

-

Sterile diluent (e.g., water or DMSO)

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of each Erythromycin A analog in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

The structure-activity relationship of Erythromycin A is a well-explored field that has led to the development of clinically important second and third-generation macrolides. Key modifications at the C-6, C-9, and C-3 positions have successfully addressed the issues of acid instability and bacterial resistance. This guide provides a foundational understanding of the SAR of Erythromycin A, which is crucial for the rational design of future macrolide antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]

- 4. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Labyrinth of a Macrolide: A Technical Guide to the Total Synthesis of Erythromycin A and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Erythromycin A, a complex 14-membered macrolide antibiotic, has captivated and challenged synthetic chemists for decades. Its intricate architecture, boasting a plethora of stereocenters and functional groups, has made it a landmark target in the field of total synthesis. This technical guide provides an in-depth exploration of the seminal total synthesis of Erythromycin A, key methodologies for the preparation of its clinically significant analogues, and the underlying strategic considerations.

Retrosynthetic Analysis of Erythromycin A: The Woodward Approach

The first total synthesis of Erythromycin A, a monumental achievement in organic chemistry, was reported by R.B. Woodward and his team in 1981.[1][2] The retrosynthetic strategy hinged on the disconnection of the macrolactone and the two appended sugar moieties, L-cladinose and D-desosamine. The aglycone, erythronolide A, was further dissected into two key fragments, leveraging a dithiane-based strategy for the construction of the challenging polypropionate backbone.

Caption: Retrosynthetic analysis of Erythromycin A as pioneered by Woodward.

Total Synthesis of Erythronolide B: The Corey Strategy

Prior to Woodward's success, E.J. Corey and his group accomplished the first total synthesis of Erythronolide B, the aglycone of Erythromycin B, in 1978.[3][4] This landmark synthesis introduced key methodologies, including a highly effective macrolactonization protocol, that would prove influential in subsequent macrolide syntheses.

Caption: Retrosynthetic disconnection of Erythronolide B according to Corey.

Quantitative Data Summary

The following tables summarize key quantitative data from seminal total syntheses, providing a comparative overview of their efficiencies.

Table 1: Key Macrolactonization Yields in Erythronolide Synthesis

| Precursor | Macrolactonization Method | Yield (%) | Reference |

| Erythronolide B Seco-Acid | Corey-Nicolaou | ~70% | [5] |

| Erythronolide A Seco-Acid Derivative | Yamaguchi | 65% | [6] |

| 6-deoxyerythronolide B precursor | Grubbs(II)-catalyzed RCM | 60% | [1] |

Table 2: Selected Stepwise Yields in Woodward's Erythromycin A Synthesis

| Step Description | Reagents | Yield (%) | Reference |

| Aldol Addition | D-Proline, MeCN | 50:50 dr | [2] |

| Acetal Formation | TsOH, Me₂C(OMe)₂ | 74% (4 steps) | [2] |

| Ozonolysis | O₃; Me₂S | 80% (3 steps) | [2] |

| Macrolactonization (Corey-Nicolaou type) | PhMe, 110 °C | 70% (3 steps) | [2] |

| Final Glycosidations and Deprotection | - | 40% (3 steps) | [2] |

Detailed Experimental Protocols

Synthesis of Erythromycin A 9-Oxime (Precursor for Azithromycin)

This procedure outlines a common method for the preparation of the 9-oxime derivative of Erythromycin A, a crucial intermediate in the synthesis of Azithromycin.[7]

Reaction Scheme:

Erythromycin A → Erythromycin A 9-Oxime

Procedure:

-

In a 5 L round-bottom flask, suspend Erythromycin A (100 g, 0.134 mol) in methanol (500 mL).

-